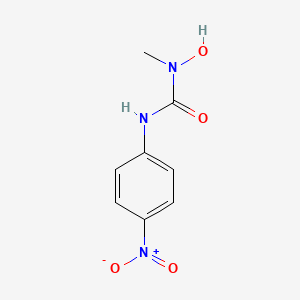

N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea (NMU) is an organic compound with a wide range of applications in scientific research. It is used as a reagent for various biochemical reactions and has been studied for its potential use as a drug for treating various diseases. NMU has a unique structure, which allows it to interact with various molecules in the body and has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

- N-hydroxy-N-methyl-N’-(4-nitrophenyl)urea (referred to as HMFA) has potential as a scaffold for designing novel drugs. Researchers explore its interactions with enzymes, receptors, and other biological targets. The nitrophenyl group may contribute to bioactivity, making it an interesting candidate for drug discovery .

- HMFA derivatives have been investigated for their anticancer potential. Researchers study their effects on cancer cell lines, mechanisms of action, and potential synergies with existing chemotherapeutic agents. The nitrophenyl moiety could play a crucial role in targeting cancer cells .

- Hydroxamic acids, including HMFA, exhibit strong metal-binding properties. They can form stable complexes with metal ions, making them useful in environmental remediation, such as heavy metal removal from contaminated water .

- HMFA may act as an enzyme inhibitor due to its hydroxamic acid functional group. Researchers explore its effects on specific enzymes, such as proteases or histone deacetylases, which are relevant in various biological processes .

- Hydroxamic acids, including HMFA, have surfactant properties. Their amphiphilic nature makes them suitable for use in detergents, emulsifiers, and other formulations .

- HMFA derivatives could potentially exhibit antifungal and antibacterial activities. Researchers investigate their effects against pathogenic microorganisms, aiming to develop new therapeutic agents .

- HMFA can form stable complexes with metal ions, especially copper(II). Researchers study these complexes for their catalytic properties, redox behavior, and potential applications in coordination chemistry .

- The nitrophenyl group in HMFA could be exploited for designing fluorescent probes or sensors. Researchers explore its use in biological imaging, detecting specific analytes, or monitoring enzymatic reactions .

Medicinal Chemistry and Drug Development

Anticancer Properties

Metal Chelation and Environmental Applications

Biological Activity and Enzyme Inhibition

Surfactants and Detergents

Antifungal and Antibacterial Agents

Coordination Chemistry and Complex Formation

Biological Imaging and Sensors

Propiedades

IUPAC Name |

1-hydroxy-1-methyl-3-(4-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-10(13)8(12)9-6-2-4-7(5-3-6)11(14)15/h2-5,13H,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWDPUOZHMWVAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

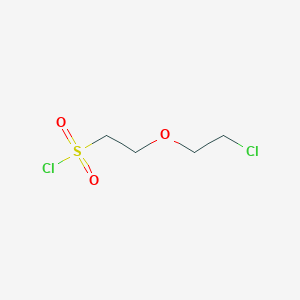

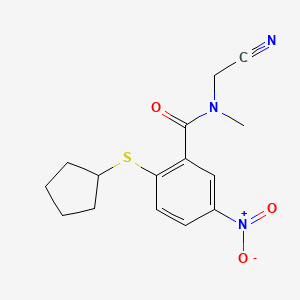

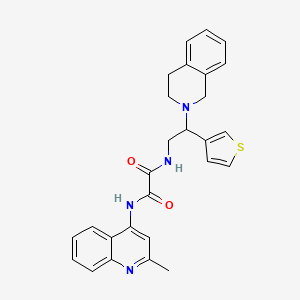

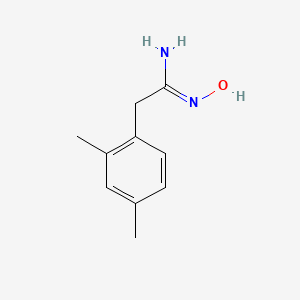

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B2578032.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)

![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)

![4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2578047.png)

![2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578049.png)